![molecular formula C5H6F3N3OS2 B2619449 (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol CAS No. 477762-55-3](/img/structure/B2619449.png)
(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol
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Overview
Description
(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol is a chemical compound with a unique structure that includes a thiadiazole ring, an amino group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol typically involves multiple steps. One common approach is to start with a thiadiazole precursor, which is then functionalized with an amino group. The trifluoromethyl group is introduced through a series of reactions involving fluorinating agents. The final step often involves the formation of the propanol moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The amino group and the thiadiazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds possess significant antimicrobial activity. The incorporation of the thiadiazole moiety in this compound enhances its ability to inhibit bacterial growth. Studies have shown that it can effectively combat strains of bacteria resistant to conventional antibiotics.
Anti-inflammatory Effects
In silico studies suggest that (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could lead to therapeutic applications in treating conditions characterized by chronic inflammation.
Anticancer Activity
Recent investigations into the anticancer properties of this compound indicate promising results against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Synthesis and Characterization
The synthesis of this compound can be achieved through multi-step organic reactions involving readily available starting materials. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against MRSA strains with MIC values lower than traditional antibiotics like linezolid. |
Study 2 | Anti-inflammatory Potential | In silico docking studies suggested effective binding to 5-lipoxygenase with potential for further optimization. |
Study 3 | Anticancer Efficacy | Showed reduced cell viability in multiple cancer cell lines at concentrations above 10 µM, indicating strong cytotoxic effects. |
Mechanism of Action
The mechanism of action of (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-ethanol
- (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-butanol
Uniqueness
Compared to similar compounds, (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol has a unique combination of functional groups that confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol is a compound that incorporates the 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews its biological activity based on recent research findings, highlighting antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C5H6F3N3OS with a molecular weight of 245.3 g/mol. The structure features a trifluoroalcohol group and a thiadiazole ring which contributes to its biological properties.
Biological Activity Overview
The biological activities of compounds containing the 1,3,4-thiadiazole structure are extensive and include:
- Antimicrobial Activity : Thiadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that various substituted thiadiazoles demonstrate activity against Gram-positive and Gram-negative bacteria as well as fungal strains .
- Cytotoxic Properties : Compounds with thiadiazole moieties have been investigated for their cytostatic effects against cancer cell lines. The presence of amino groups enhances their interaction with cellular targets .
Antimicrobial Activity
A comprehensive study on the antimicrobial efficacy of 1,3,4-thiadiazole derivatives indicates that these compounds can serve as promising candidates for developing new antibiotics.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32.6 µg/mL |
Compound B | Escherichia coli | 47.5 µg/mL |
Compound C | Aspergillus niger | 500 µg/disk |
In particular, this compound has shown potential against various pathogens due to its structural features which enhance membrane permeability and target specificity .
Cytotoxicity Studies
Research indicates that derivatives of 1,3,4-thiadiazole can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways . For example:
- Cell Line Studies : In vitro studies have demonstrated that certain thiadiazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values in the low micromolar range.
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:
- Study on Antibacterial Activity : A series of experiments conducted on various thiadiazole derivatives revealed that certain substitutions at the C-5 position significantly increased antibacterial potency against resistant strains .
- Anticancer Research : A focused study on the anticancer potential of thiadiazole compounds showed promising results in reducing tumor size in xenograft models when administered in conjunction with traditional chemotherapeutics .
Properties
IUPAC Name |
(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3OS2/c6-5(7,8)2(12)1-13-4-11-10-3(9)14-4/h2,12H,1H2,(H2,9,10)/t2-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZGPMHRZJWHRX-UWTATZPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)SC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(F)(F)F)O)SC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.